molecular formula C10H10N2S B1479791 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-55-4

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1479791
CAS RN: 2098050-55-4
M. Wt: 190.27 g/mol
InChI Key: NGOGJIHQUVSTNP-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, has been studied using various theoretical analysis methods . These compounds often present the same molecular subunit structure, which is important for their interaction with receptors .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to inhibit ros , suggesting that this compound may also affect oxidative stress pathways.

Result of Action

Similar compounds have shown significant antioxidant activity , suggesting that this compound may also have potential antioxidant effects.

Future Directions

The future research directions for pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, could involve further optimization of the newly designed and synthesized compounds regarding the introduced structure-activity relationship study (SAR) in order to get a superior antioxidant lead compound . Additionally, the integration of green methodologies in the synthesis of these compounds is also a promising future direction .

properties

IUPAC Name

3-thiophen-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGJIHQUVSTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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